3-(2-Fluoropyridin-3-yl)propanoic acid

Description

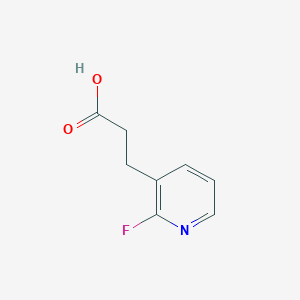

3-(2-Fluoropyridin-3-yl)propanoic acid (CAS: [944998-14-5]) is a fluorinated pyridine derivative with a propanoic acid side chain. Its molecular formula is C₈H₈FNO₂, and its molecular weight is 169.16 g/mol (calculated). The compound features a pyridine ring substituted with fluorine at the 2-position and a propanoic acid group at the 3-position. Mass spectrometry data from synthesis attempts (e.g., m/z 229.98 for related impurities) suggest challenges in purification .

Structure

2D Structure

Properties

IUPAC Name |

3-(2-fluoropyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWARVWZIAFKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Fluorinated Pyridine Precursors: The synthesis typically begins with 2-fluoropyridine or its derivatives, such as 2-fluoropyridin-3-yl boronic acids or halides.

- Alkylating Agents: Propanoic acid side chains can be introduced via alkyl halides or through Suzuki-Miyaura cross-coupling reactions using appropriate boronic acids or esters.

Synthetic Routes

| Method | Description | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Coupling of 2-fluoropyridin-3-yl boronic acid with haloalkyl precursors followed by oxidation | 2-Fluoropyridin-3-ylboronic acid, halogenated propanoic acid derivatives, Pd catalyst, base | Pd(0) catalyst, base (e.g., K2CO3), solvent (e.g., toluene or dioxane), 80-110°C | High regioselectivity, mild conditions, scalable | Requires expensive catalysts, sensitive to moisture |

| Direct Fluorination of Pyridine Derivatives | Fluorination of pyridine rings followed by side chain formation | Pyridine derivatives, fluorinating agents (e.g., Selectfluor) | Controlled temperature, inert atmosphere | Direct introduction of fluorine, fewer steps | Potential side reactions, regioselectivity challenges |

| Nucleophilic Substitution on Halopyridines | Substitution of halogen on halopyridines with fluorine nucleophiles, then side chain attachment | Halopyridines, fluoride sources (KF, CsF), alkylating agents | Polar aprotic solvents, elevated temperature | Straightforward, cost-effective | Lower yields, possible multiple substitutions |

Detailed Example: Suzuki-Miyaura Cross-Coupling Route

- Step 1: Synthesis of 2-fluoropyridin-3-ylboronic acid via lithiation of 2-fluoropyridine followed by reaction with trialkyl borate.

- Step 2: Coupling of this boronic acid with 3-bromopropanoic acid or its ester under Pd(0) catalysis in the presence of a base.

- Step 3: Hydrolysis of ester intermediates (if used) to yield the free this compound.

This method offers high selectivity and good yields, making it suitable for both laboratory and industrial scale synthesis.

Reaction Conditions and Optimization

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

- Bases: Potassium carbonate, cesium carbonate, or sodium carbonate facilitate the coupling reaction.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are preferred.

- Temperature: Typically maintained between 80°C and 110°C to optimize reaction rates without degrading sensitive intermediates.

- Reaction Time: Varies from 6 to 24 hours depending on scale and reagent reactivity.

Analytical Data and Purity

- Yield: Reported yields for Suzuki coupling routes range from 60% to 85%.

- Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity above 98% for synthesized batches.

- Characterization: Confirmed by ^1H, ^13C NMR, and fluorine NMR, along with mass spectrometry.

Research Findings and Comparative Analysis

- The position of the fluorine atom (at the 2-position on the pyridine ring) significantly influences the reactivity and binding affinity of the compound in biological applications.

- Compared to 3-(6-fluoropyridin-3-yl)propanoic acid, the 2-fluoro isomer shows distinct chemical reactivity due to electronic and steric effects of the fluorine atom.

- Industrial synthesis benefits from continuous flow reactors for improved scalability and reproducibility.

- Alternative methods such as nucleophilic aromatic substitution (SNAr) on halopyridines are less common due to lower yields and regioselectivity issues but remain valuable for certain derivatives.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Intermediates | Reaction Type | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 2-Fluoropyridin-3-ylboronic acid, 3-bromopropanoic acid | Pd-catalyzed coupling | Pd catalyst, base, 80-110°C | 60-85 | High selectivity, scalable | Cost of Pd catalyst |

| Direct Fluorination + Side Chain Formation | Pyridine derivatives, Selectfluor | Electrophilic fluorination | Controlled temp, inert atm | Moderate | Direct fluorination | Regioselectivity challenges |

| Nucleophilic Substitution (SNAr) | Halopyridines, KF or CsF | Nucleophilic substitution | Polar aprotic solvent, heat | 40-60 | Simple reagents | Lower yield, side reactions |

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or organolithium compounds.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-(2-Fluoropyridin-3-yl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound serves as a building block for the development of fluorinated analogs of biologically active molecules, aiding in the study of their mechanisms of action and interactions .

Medicine: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with enhanced properties .

Mechanism of Action

The mechanism of action of 3-(2-Fluoropyridin-3-yl)propanoic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs differing in substituents, aromatic systems, or functional groups. Key comparisons include physicochemical properties, biological activity, and synthetic routes.

Pyridine-Based Propanoic Acid Derivatives

a) 3-(Pyridin-3-yl)propanoic Acid

- Structure : Lacks the 2-fluoro substituent on the pyridine ring.

- Molecular Formula: C₈H₉NO₂; MW: 151.16 g/mol.

- Properties : The absence of fluorine results in a higher pKa (~4.2) compared to the fluorinated analog (estimated pKa ~3.5) due to reduced electron withdrawal .

- Applications: Used as a building block for amino acid derivatives, such as (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (MW 166.18), a chiral intermediate in drug synthesis .

b) 2-Amino-3-(2-fluoropyridin-3-yl)propanoic Acid

Fluorophenyl and Heterocyclic Propanoic Acids

a) 3-(3-Fluorophenyl)propanoic Acid

- Structure : Replaces pyridine with a fluorophenyl ring.

- Molecular Formula : C₉H₉FO₂; MW : 168.17 g/mol.

b) 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid

- Structure : Features a hydroxyphenyl and oxypyranyl group.

Data Table: Key Properties of Selected Compounds

Biological Activity

3-(2-Fluoropyridin-3-yl)propanoic acid (CAS Number: 944998-14-5) is an organic compound characterized by its unique structure, which features a fluorinated pyridine ring attached to a propanoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, which are primarily attributed to its functional groups: the pyridinyl and carboxylic acid groups. The molecular formula of this compound is C₈H₈FNO₂, and it has a molecular weight of 169.15 g/mol.

The presence of the fluorine atom in the structure enhances lipophilicity, which can significantly influence the compound's interaction with biological targets. The fluorinated pyridine ring is known for its ability to participate in various chemical reactions, making it a valuable scaffold for drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction.

- Binding Affinity : Interaction studies have shown that this compound has a favorable binding affinity towards various biological targets, including receptors and enzymes. The fluorine substitution may enhance these interactions compared to non-fluorinated analogs.

- Therapeutic Potential : Due to its structural characteristics, this compound is being explored for potential applications in anti-inflammatory and anticancer therapies. Its derivatives are particularly of interest for their enhanced biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves fluorination techniques applied to pyridine derivatives. One common method includes the reaction of 2-amino-3-hydroxypyridine with sodium nitrite under acidic conditions. This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals.

Biological Assays

In vitro studies have been conducted to evaluate the biological activity of this compound. These studies often focus on:

- Antimicrobial Activity : Some derivatives have shown activity against certain bacterial strains, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that specific derivatives may exhibit anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-(2-Fluoropyridin-4-yl)propanoic acid | Fluorinated pyridine derivative | Different position of fluorine; potential different biological activity. |

| 3-(2-Chloropyridin-3-yl)propanoic acid | Chlorinated analog | Chlorine instead of fluorine; may affect lipophilicity and reactivity. |

| 4-(2-Fluoropyridin-5-yl)butanoic acid | Longer alkyl chain | Different chain length; may influence solubility and bioavailability. |

These comparisons highlight how variations in halogen substitution and alkyl chain length can significantly impact chemical behavior and biological activity.

Q & A

Q. Optimization strategies :

- Solvent selection (e.g., DMF or THF for polar intermediates) and catalyst optimization (e.g., Pd catalysts for coupling reactions) .

- Purification via reverse-phase HPLC or column chromatography to isolate high-purity product .

(Basic) How is this compound characterized post-synthesis?

Answer:

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm the fluoropyridine ring substitution pattern and propanoic acid backbone integrity .

- FT-IR : Identification of carboxylic acid (-COOH) and C-F stretching vibrations (~1,100 cm⁻¹) .

- Mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching .

- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement .

(Basic) What are the primary applications of this compound in pharmaceutical research?

Answer:

- Drug development : Acts as a building block for kinase inhibitors or protease-targeting therapeutics due to its fluoropyridine moiety, which enhances metabolic stability .

- Enzyme studies : Used in assays to probe substrate specificity of enzymes (e.g., aminoacyl-tRNA synthetases) via competitive inhibition .

- Probe design : Functionalized with fluorescent tags (e.g., FITC) for tracking cellular uptake or target engagement .

(Advanced) How can researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Methodological approaches include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms through-space interactions .

- Isotopic labeling : ¹⁹F NMR or deuterated solvents to simplify spectra .

- Parallel synthesis : Compare synthetic intermediates to isolate the source of discrepancies .

- Computational modeling : DFT calculations to predict NMR shifts and validate experimental data .

(Advanced) What methods are used to study interactions between this compound and biological targets?

Answer:

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to proteins like kinases or receptors .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Molecular docking : Computational screening to predict binding modes, guided by X-ray or cryo-EM structures of targets .

- Cellular assays : Fluorescence polarization or FRET-based assays to evaluate functional inhibition in live cells .

(Advanced) How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?

Answer:

- Chiral catalysts : Use of Rh- or Ru-based complexes for enantioselective hydrogenation of intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance stereochemical control in coupling reactions .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Analytical monitoring : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (ee) .

(Advanced) What strategies mitigate fluoropyridine ring instability during derivatization?

Answer:

- Protecting groups : Temporarily mask reactive sites (e.g., Boc for amines) to prevent defluorination .

- Low-temperature reactions : Conduct reactions below 0°C to minimize thermal degradation .

- Radical scavengers : Additives like TEMPO suppress unwanted side reactions during radical-mediated steps .

(Basic) What safety precautions are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

(Advanced) How does the fluorine substituent influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability .

- Metabolic stability : C-F bonds resist oxidative degradation, prolonging in vivo half-life .

- Electron-withdrawing effects : Modulates pKa of the carboxylic acid group (typically ~2.5–3.5), affecting solubility and ionization .

(Advanced) How can researchers reconcile conflicting bioactivity data across studies?

Answer:

- Assay standardization : Validate protocols using positive/negative controls (e.g., known kinase inhibitors) .

- Batch variability testing : Compare activity of different synthetic batches to rule out purity issues .

- Meta-analysis : Use tools like cheminformatics platforms (e.g., PubChem BioAssay) to cross-reference data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.